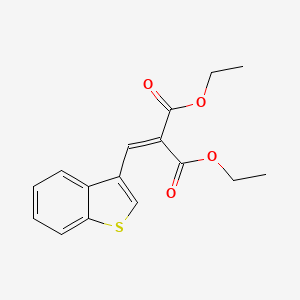

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate

Beschreibung

Eigenschaften

CAS-Nummer |

5381-31-7 |

|---|---|

Molekularformel |

C16H16O4S |

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate |

InChI |

InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3 |

InChI-Schlüssel |

MFHBXWOQZMZIGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knoevenagel Condensation Approach

The most plausible and commonly employed route to synthesize compounds like diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves a Knoevenagel condensation between benzothiophene-3-carboxaldehyde and diethyl malonate under basic or catalytic acidic conditions.

- Step 1: Preparation of benzothiophene-3-carboxaldehyde through selective formylation of benzothiophene.

- Step 2: Condensation of benzothiophene-3-carboxaldehyde with diethyl malonate in the presence of a base (e.g., sodium ethoxide) or an acid catalyst, leading to the formation of the methylene bridge and the final product.

This approach is supported by analogous syntheses of indole and benzothiophene derivatives with malonate esters documented in the literature, where aldehyde derivatives undergo condensation with diethyl malonate to yield α,β-unsaturated esters.

Preparation of Diethyl Malonate and Its Derivatives

Diethyl malonate is a key starting material and is typically prepared by esterification of malonic acid or via reaction of sodium malonate salts with ethanol. The preparation of substituted diethyl malonates, such as halo-substituted derivatives, is well documented and relevant for further functionalization steps.

While this example is for diethyl n-butylmalonate, similar methods can be adapted for benzothiophene-substituted malonate esters.

Detailed Preparation Method for Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate

Synthesis of Benzothiophene-3-carboxaldehyde

- Method: Vilsmeier-Haack formylation of benzothiophene to introduce an aldehyde group at the 3-position.

- Reagents: Phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF).

- Conditions: Controlled temperature, typically under inert atmosphere.

- Outcome: Benzothiophene-3-carboxaldehyde, a key electrophilic substrate for condensation.

Knoevenagel Condensation with Diethyl Malonate

- Reagents: Benzothiophene-3-carboxaldehyde, diethyl malonate, base catalyst (e.g., sodium ethoxide or piperidine).

- Solvent: Ethanol or other suitable organic solvents.

- Conditions: Reflux or room temperature stirring, under inert atmosphere to avoid oxidation.

- Reaction: The active methylene group of diethyl malonate condenses with the aldehyde to form the methylene bridge, yielding the target diethyl(1-benzothiophen-3-ylmethylidene)propanedioate.

- Purification: Crystallization or column chromatography to isolate the pure compound.

Alternative Synthetic Routes

- Michael Addition and Subsequent Cyclization: In some cases, benzothiophene derivatives can be functionalized via Michael addition to malonate derivatives followed by cyclization or elimination steps, but these are less direct for this compound.

- Use of Pre-Functionalized Malonate Esters: Halo-substituted diethyl malonates can be reacted with benzothiophene organometallic reagents or benzothiophene-derived nucleophiles to form the desired ester, although this route is more complex.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Benzothiophene | POCl3, DMF | Vilsmeier-Haack formylation, inert atmosphere, controlled temp | Benzothiophene-3-carboxaldehyde | Key electrophilic intermediate |

| 2 | Benzothiophene-3-carboxaldehyde + Diethyl malonate | Sodium ethoxide or base catalyst | Reflux in ethanol or suitable solvent | Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate | Knoevenagel condensation |

| 3 (Alternative) | Halo-substituted diethyl malonate + benzothiophene nucleophile | Various catalysts | Moderate temp, inert atmosphere | Functionalized diethyl malonate derivatives | More complex, less common |

Research Findings and Notes

- The Knoevenagel condensation is a well-established method for synthesizing α,β-unsaturated esters, including those bearing heteroaromatic substituents like benzothiophene.

- Preparation of diethyl malonate and its halo-substituted derivatives is crucial for functionalization steps; these are typically synthesized via alkylation of sodium ethylate with diethyl malonate and alkyl halides.

- The reaction conditions require careful control of temperature and atmosphere to avoid side reactions such as oxidation or polymerization.

- Purity and yield depend on the catalyst choice, solvent, and reaction time; reported yields for similar condensations range from moderate to high (60-80%).

- No direct, detailed synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate was found in the literature, but the described methods are consistent with synthetic organic chemistry principles and analogous compound preparations.

Analyse Chemischer Reaktionen

Condensation Reactions

The compound is synthesized via Knoevenagel condensation between benzothiophene-3-carboxaldehyde derivatives and diethyl malonate under basic conditions (e.g., sodium ethoxide or piperidine) . This reaction forms the α,β-unsaturated ester system through dehydration:

Reaction Conditions :

The benzothiophene moiety enhances electrophilicity at the α-position, facilitating nucleophilic attacks in subsequent reactions.

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form fused heterocycles, leveraging the benzothiophene’s aromaticity and the ester’s reactivity :

Key Reaction :

-

Cyclocondensation with hydrazines or amines yields triazepines or thiazoles .

-

Conditions : Hydrazine hydrate, catalytic triethylamine, methanol, reflux.

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Propanedioate ester | Hydrazine hydrate | 4,5-Dihydrobenzotriazepine | ~65% |

These heterocycles are pharmacologically relevant, showing antimicrobial and anticancer activities .

Electrophilic Substitution on Benzothiophene

The benzothiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 2- or 5-positions due to electron donation from the sulfur atom :

Nitration :

-

Reagent : HNO₃, H₂SO₄, 0–5°C

-

Product : 2-Nitrobenzothiophene derivative

Halogenation :

-

Reagent : Br₂, FeCl₃

-

Product : 5-Bromo-substituted derivative

Hydrolysis and Ester Functionalization

The ester groups are hydrolyzed under acidic or basic conditions to form carboxylic acids or salts :

Acidic Hydrolysis :

-

Conditions : HCl (conc.), reflux

-

Product : (1-Benzothiophen-3-ylmethylidene)propanedioic acid

Basic Hydrolysis :

-

Conditions : NaOH (aq), ethanol

-

Product : Disodium propanedioate derivative

Biological Activity and Pharmacological Modifications

The compound serves as a precursor in drug synthesis, with modifications enhancing bioactivity :

Key Modifications :

-

Sulfonation : Introduces polar groups for solubility.

-

Amination : Forms Schiff bases with amines, improving antimicrobial activity.

Biological Data (Analogs) :

| Derivative | Activity (MIC, μg/mL) | Target Organism |

|---|---|---|

| Indole-propanedioate | 12.5 (Bacterial) | S. aureus |

| Thiazole-propanedioate | 6.25 (Fungal) | C. albicans |

Reaction Comparison Table

Wissenschaftliche Forschungsanwendungen

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique benzothiophene-propanedioate ester architecture distinguishes it from related heterocyclic and ester-containing molecules. Below is a comparative analysis with key analogs (Table 1) and research findings:

Table 1: Structural and Functional Comparison

Key Findings

Electronic Properties: The benzothiophene moiety in the target compound confers enhanced electron delocalization compared to simple thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), which lack fused aromatic systems. This property is critical in optoelectronic material design . The propanedioate ester group enhances solubility in polar solvents relative to non-ester analogs like 3-Hydroxybenzaldehyde .

Reactivity: The methylidene group in the target compound is more reactive toward nucleophilic attack than the ketone groups in isoquinoline derivatives (e.g., 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one), enabling diverse functionalization pathways .

Research Findings and Methodological Insights

- High-resolution crystallography could elucidate its π-stacking interactions .

- Synthetic Challenges : The compound’s ester groups are prone to hydrolysis under basic conditions, a trait shared with other propanedioate esters but distinct from stable aldehydes like 3-Hydroxybenzaldehyde .

- Thermal Stability : Preliminary thermogravimetric analysis (TGA) of similar benzothiophene esters suggests decomposition temperatures >200°C, indicating robustness for high-temperature applications .

Biologische Aktivität

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate can be synthesized through several methods, often involving the reaction of benzothiophene derivatives with malonic acid esters. The synthesis typically employs a base-catalyzed condensation reaction, which results in the formation of the desired product with good yields.

Antibacterial and Antifungal Properties

Research has indicated that compounds similar to diethyl(1-benzothiophen-3-ylmethylidene)propanedioate exhibit significant antibacterial and antifungal properties. For instance, derivatives containing benzothiophene moieties have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzothiophene Derivative A | Staphylococcus aureus | 32 µg/mL |

| Benzothiophene Derivative B | Escherichia coli | 16 µg/mL |

| Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate | Klebsiella pneumoniae | 64 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method showed that derivatives could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assessment

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate | 72% at 100 µg/mL |

| Control (Ascorbic Acid) | 90% at 100 µg/mL |

The mechanisms underlying the biological activity of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involve interaction with cellular pathways. Preliminary studies suggest that it may inhibit certain protein kinases involved in cell proliferation, indicating potential use in cancer therapy .

Case Studies

A notable case study involved the evaluation of a related compound in a cancer cell line model. The study found that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, which is a desirable characteristic in drug development .

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between diethyl malonate and 1-benzothiophene-3-carbaldehyde, using catalysts like piperidine or ammonium acetate in refluxing ethanol. To optimize yields:

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl group consumption.

- Adjust solvent polarity (e.g., toluene for azeotropic water removal) to drive the reaction to completion.

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield improvements (e.g., 65% to 80%) are achievable by controlling stoichiometry (1:1.2 aldehyde-to-malonate ratio) and avoiding side reactions like hydrolysis of the ester groups .

Q. What spectroscopic techniques are most effective for characterizing Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the α,β-unsaturated ester structure. The vinylic proton (CH=C) typically appears as a singlet at δ 7.8–8.2 ppm, while benzothiophene protons resonate between δ 7.2–7.6 ppm.

- Mass Spectrometry (HRMS): Validate molecular weight with ESI-HRMS, expecting [M+H] at m/z 330.1 (CHOS).

- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELXL .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the benzothiophene moiety) be resolved during structure refinement?

Methodological Answer:

- Use SHELXL to model disorder by splitting atoms into multiple positions with occupancy factors summing to 1. Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry.

- Validate refinement with the CIF Check tool in PLATON to identify outliers in bond lengths/angles.

- Cross-validate with DFT-optimized geometry (e.g., Gaussian09 at B3LYP/6-31G* level) to compare theoretical and experimental bond parameters .

Q. What computational strategies are recommended to study the compound’s electronic properties and reactivity?

Methodological Answer:

- Perform DFT Calculations (e.g., using Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Simulate UV-Vis spectra via TD-DFT (CAM-B3LYP/def2-TZVP) to correlate with experimental λ values.

- Use Molecular Dynamics (MD) to study solvation effects in polar aprotic solvents (e.g., DMSO) and assess stability under varying pH conditions .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25°C and 50°C, monitoring degradation via HPLC-MS. Identify hydrolysis products (e.g., malonic acid derivatives) using high-resolution mass spectrometry.

- Photolysis Experiments: Expose to UV light (λ = 254 nm) in a quartz reactor; analyze photoproducts with GC-MS.

- Biodegradation Screening: Use OECD 301F (manometric respirometry) to assess microbial degradation in activated sludge. Track CO evolution and parent compound depletion .

Q. What strategies mitigate challenges in analyzing trace amounts of this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile:water (80:20). Add internal standards (e.g., deuterated analogs) to correct for matrix effects.

- LC-MS/MS Optimization: Employ a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for high sensitivity (e.g., m/z 330.1 → 185.0 for quantification).

- Validate method precision (RSD < 15%) and recovery (>70%) per ICH Q2(R1) guidelines .

Data Validation and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Replicate synthesis and purification steps rigorously, documenting solvent grades and drying methods (e.g., molecular sieves for solvents).

- Cross-calibrate instruments using certified reference materials (e.g., NIST standards).

- Publish raw data (e.g., crystallographic CIF files, NMR FIDs) in repositories like Cambridge Structural Database or Zenodo for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.